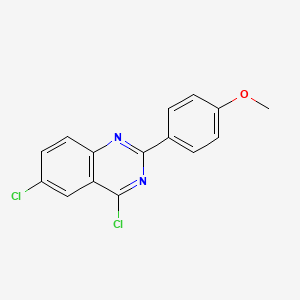

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

Übersicht

Beschreibung

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is an organic compound with the chemical formula C15H10Cl2N2O . It is a colorless crystalline solid .

Synthesis Analysis

This compound can be synthesized by the reaction of phenylzinc reagent and 2,4-dichloroquinazoline . The specific reaction steps may involve first reacting chlorobenzene with magnesium to obtain a phenyl magnesium reagent, then reacting with 2,4-dichloroquinazoline, and finally introducing a methoxy group .Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is C15H10Cl2N2O . The average mass is 305.159 Da .Physical And Chemical Properties Analysis

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is a colorless crystalline solid . Its melting point is about 144-146 degrees Celsius . It has good solubility in common organic solvents such as dichloromethane, dimethyl sulfoxide, and dimethylformamide .Wissenschaftliche Forschungsanwendungen

Analgesic Activity :

- Osarumwense Peter Osarodion (2023) synthesized compounds related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline and found them to exhibit significant analgesic activity, highlighting their potential in pain management (Osarodion, 2023).

H1-Antihistaminic Agents :

- A study by V. Alagarsamy et al. (2009) synthesized derivatives of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, which showed potential as new H1-antihistaminic agents, with some compounds demonstrating significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2009).

Anti-inflammatory Agents :

- Alagarsamy and Murugesan (2007) developed novel derivatives of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline with significant anti-inflammatory and analgesic activities, suggesting their use in treating inflammation-related conditions (Alagarsamy & Murugesan, 2007).

Antistress Properties :

- Research by Mikael M. Manvelyan et al. (2021) indicated that 2-substituted derivatives of quinazoline, similar in structure to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, have antistress effects in rats, reducing emotional reactivity (Manvelyan et al., 2021).

Antimicrobial Activity :

- Gupta and Chaudhary (2012) studied thiazolo and thiazino derivatives of Benzo[h]Quinazolines, demonstrating promising antimicrobial activities, which implies a potential role for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline derivatives in antimicrobial applications (Gupta & Chaudhary, 2012).

Antitumor Activity :

- A study by Nagwa M. Abdel Gawad et al. (2010) synthesized derivatives of quinazolin-4(3H)-ones, including compounds structurally related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, and found them to exhibit broad-spectrum antitumor activity (Gawad et al., 2010).

Safety and Hazards

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline may be irritating and sensitizing . Protective gloves and eye protection equipment should be worn during operation . It should be stored in a dry and ventilated place, away from fire and oxidizing agents . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

Wirkmechanismus

Target of Action

Quinazoline derivatives, to which this compound belongs, have been reported to have a wide range of biological activities and therapeutic properties . They have shown promise as anti-bacterial, anti-fungal, anti-tumor, anti-inflammatory, anti-virus, and anti-rheumatic drugs .

Mode of Action

It is known that quinazoline derivatives can interact with various targets, receptors, or microorganisms . The specific interaction of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Quinazoline derivatives have been reported to affect a wide range of biological pathways . The downstream effects of these pathway alterations would depend on the specific targets of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline.

Result of Action

It is known that quinazoline derivatives can have a wide range of effects, including anti-bacterial, anti-fungal, anti-tumor, anti-inflammatory, anti-virus, and anti-rheumatic effects .

Eigenschaften

IUPAC Name |

4,6-dichloro-2-(4-methoxyphenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGVFPCYTJPFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680056 | |

| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

461036-87-3 | |

| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)

![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)

![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)